molecular formula C17H14N3O3PSi B14225177 Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane CAS No. 719300-34-2

Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane

Cat. No.: B14225177
CAS No.: 719300-34-2
M. Wt: 367.37 g/mol
InChI Key: OVOQPJHLOCZYDI-UHFFFAOYSA-N
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Description

Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane is a specialized organophosphorus compound that features a phosphane group bonded to a diphenyl and a triisocyanatosilyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl[2-(triisocyanatosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable triisocyanatosilyl ethyl precursor. One common method includes the reaction of diphenylphosphine with 2-(triisocyanatosilyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Diphenyl[2-(triisocyanatosilyl)ethyl]phosphine oxide.

    Substitution: Urea derivatives or carbamate esters.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Materials Science: Employed in the synthesis of advanced materials with specific properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of diphenyl[2-(triisocyanatosilyl)ethyl]phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. The phosphane group can also undergo oxidation, affecting the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane is unique due to the presence of the triisocyanatosilyl group, which imparts distinct reactivity and potential for forming diverse products. This makes it particularly valuable in applications requiring specific chemical transformations and material properties .

Properties

CAS No.

719300-34-2

Molecular Formula

C17H14N3O3PSi

Molecular Weight

367.37 g/mol

IUPAC Name

diphenyl(2-triisocyanatosilylethyl)phosphane

InChI

InChI=1S/C17H14N3O3PSi/c21-13-18-25(19-14-22,20-15-23)12-11-24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-12H2

InChI Key

OVOQPJHLOCZYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC[Si](N=C=O)(N=C=O)N=C=O)C2=CC=CC=C2

Origin of Product

United States

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